molecular formula C8H11NO B13178743 1-(1-Aminocyclopropyl)pent-3-yn-1-one

1-(1-Aminocyclopropyl)pent-3-yn-1-one

Cat. No.: B13178743
M. Wt: 137.18 g/mol
InChI Key: FGFXNBYPOFVICS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)pent-3-yn-1-one involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods allow for the formation of the cyclopropane ring, which is a key feature of this compound.

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)pent-3-yn-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Aminocyclopropyl)pent-3-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)pent-3-yn-1-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules . These interactions can result in the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

1-(1-Aminocyclopropyl)pent-3-yn-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(1-aminocyclopropyl)pent-3-yn-1-one

InChI

InChI=1S/C8H11NO/c1-2-3-4-7(10)8(9)5-6-8/h4-6,9H2,1H3

InChI Key

FGFXNBYPOFVICS-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(=O)C1(CC1)N

Origin of Product

United States

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